2-(2,6-dimethylphenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide
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Overview
Description
2-(2,6-dimethylphenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a phenoxy group substituted with two methyl groups at the 2 and 6 positions, and an acetamide group attached to a 2-(4-methoxyphenyl)ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-dimethylphenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide typically involves the following steps:
Preparation of 2,6-dimethylphenol: This can be achieved through the methylation of phenol using methyl iodide in the presence of a base such as potassium carbonate.
Formation of 2-(2,6-dimethylphenoxy)acetic acid: The 2,6-dimethylphenol is reacted with chloroacetic acid in the presence of a base to form the corresponding phenoxyacetic acid.
Amidation Reaction: The 2-(2,6-dimethylphenoxy)acetic acid is then reacted with 2-(4-methoxyphenyl)ethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-dimethylphenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones.
Reduction: The acetamide group can be reduced to form the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Major Products
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
2-(2,6-dimethylphenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It can be used in the development of novel materials with specific properties, such as polymers and coatings.
Biological Studies: It can be used as a probe to study biological processes and interactions at the molecular level.
Industrial Applications: It can be used in the synthesis of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2,6-dimethylphenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The phenoxy and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, while the acetamide group can form covalent bonds with nucleophilic sites on proteins or other biomolecules.
Comparison with Similar Compounds
Similar Compounds
2-(2,6-dimethylphenoxy)acetic acid: Similar structure but lacks the acetamide group.
2-(4-methoxyphenyl)ethylamine: Similar structure but lacks the phenoxy group.
2,6-dimethylphenol: Similar structure but lacks the acetamide and ethylamine groups.
Uniqueness
2-(2,6-dimethylphenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide is unique due to the combination of its phenoxy, methoxy, and acetamide groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-(2,6-dimethylphenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-14-5-4-6-15(2)19(14)23-13-18(21)20-12-11-16-7-9-17(22-3)10-8-16/h4-10H,11-13H2,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQEQQSWRNDBBQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)NCCC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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